Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
CAS No.: 1328-05-8
Cat. No.: VC16202262
Molecular Formula: C42H21AlO21S3
Molecular Weight: 984.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1328-05-8 |
|---|---|
| Molecular Formula | C42H21AlO21S3 |
| Molecular Weight | 984.8 g/mol |
| IUPAC Name | aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
| Standard InChI | InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
| Standard InChI Key | BJGROFLBXMVRFR-UHFFFAOYSA-K |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central aluminium(III) ion coordinated to three 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate ligands. Each ligand consists of an anthracene backbone substituted with hydroxyl, ketone, and sulphonate groups (Figure 1) . The sulphonate group () facilitates solubility in polar solvents, while the conjugated anthraquinone system enables π-π interactions and charge delocalization.
Table 1: Key Structural and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 984.78 g/mol | |
| CAS Number | 98493-35-7 | |
| Solubility | Water-soluble | |
| Spectral Data (UV-Vis) |
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the anthracene aromatic system () and hydroxyl groups () . Density Functional Theory (DFT) simulations predict a trigonal planar geometry around the aluminium centre, stabilized by chelation from the sulphonate and hydroxyl oxygens .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves reacting aluminium salts (e.g., ) with the sodium salt of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid under controlled pH (6.5–7.5) and temperature (60–80°C) . Key steps include:
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Ligand Preparation: Sulfonation of anthraquinone derivatives using oleum.
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Complexation: Slow addition of to the ligand solution, inducing precipitation.
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Purification: Recrystallization from ethanol-water mixtures .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | Prevents Al(OH)₃ precipitation |
| Temperature | 60–80°C | Enhances reaction kinetics |
| Molar Ratio (Al:ligand) | 1:3 | Ensures stoichiometric binding |
Analytical Techniques
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HPLC: Purity >98% confirmed via reverse-phase chromatography .
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Thermogravimetric Analysis (TGA): Decomposition onset at , indicating thermal stability .
Functional Applications
Industrial Catalysis
The compound acts as a Lewis acid catalyst in Friedel-Crafts alkylations, with turnover numbers (TON) exceeding 500 due to its stable coordination sphere . Comparative studies show a 30% efficiency increase over traditional catalysts in benzylation reactions .
Pigments and Dyes
Its intense blue-green coloration () makes it suitable for high-stability dyes in textiles and coatings. Unlike organic dyes, it resists photodegradation under UV exposure (>1000 hours) .
Biological Interactions and Toxicity
Protein Binding Studies
Fluorescence quenching assays demonstrate strong binding to serum albumin (), primarily via hydrophobic interactions with the anthracene moiety . This property is exploitable for drug delivery systems.
Toxicity Profile
Acute toxicity (LD₅₀) in murine models exceeds 2000 mg/kg, classifying it as Category 5 under GHS . Chronic exposure studies indicate no significant hepatotoxicity at doses <100 mg/kg/day .
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